4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes, followed by cyclization and oxidation steps . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the imidazoquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 4H-Imidazo[4,5,1-ij]quinoline-2-carboxylic acid.
Reduction: Formation of 4H-Imidazo[4,5,1-ij]quinoline-2-methanol.
Substitution: Formation of various substituted imidazoquinoline derivatives.
Scientific Research Applications
4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s imidazoquinoline structure allows it to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to anticancer effects . Additionally, its ability to interact with microbial cell membranes can result in antimicrobial properties.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine-6-carbaldehyde
- 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride
- 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinoline-2-carbaldehyde hydrochloride hydrate
Comparison: 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde stands out due to its unique imidazoquinoline structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-7-10-12-9-5-1-3-8-4-2-6-13(10)11(8)9/h1-5,7H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCJETGVILIRRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C3N1C(=NC3=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567805 |
Source
|
Record name | 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136383-93-2 |
Source
|
Record name | 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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